molecular formula C7H9ClN2O B1651121 3-Chloro-2-ethoxypyridin-4-amine CAS No. 1232431-38-7

3-Chloro-2-ethoxypyridin-4-amine

Cat. No.: B1651121
CAS No.: 1232431-38-7
M. Wt: 172.61
InChI Key: BAJOOLODOWXNSZ-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxypyridin-4-amine (CAS 1232431-38-7) is a substituted pyridine derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . This compound serves as a valuable heterocyclic building block in organic and medicinal chemistry research . The structure features chloro and ethoxy substituents adjacent to the amine group, making it a versatile intermediate for nucleophilic substitution reactions and metal-catalyzed cross-couplings. Researchers utilize such functionalized pyridinamines in the synthesis of more complex molecules, including potential pharmacologically active compounds . For example, structurally similar chloro- and amino-substituted pyridines are key intermediates in the development of active ingredients such as insecticides and are employed in the synthesis of novel peptide coupling reagents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1232431-38-7

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61

IUPAC Name

3-chloro-2-ethoxypyridin-4-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)5(9)3-4-10-7/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

BAJOOLODOWXNSZ-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1Cl)N

Canonical SMILES

CCOC1=NC=CC(=C1Cl)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-ethoxypyridin-4-amine has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating diseases such as cancer and infections.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure have demonstrated low cytotoxicity against normal cells while effectively inhibiting cancer cell proliferation in vitro, particularly in leukemia and prostate cancer models .

Agrochemicals

The compound is also explored in the development of agrochemicals. Its ability to modulate biological pathways makes it a candidate for creating effective herbicides or pesticides.

Data Table: Comparative Analysis of Biological Activity

Compound NameBiological ActivityTarget Organism
This compoundAnticancerHuman cancer cell lines
3-Methoxypyridin-4-amineAntimicrobialBacterial strains
4-AminopyridineNeuroprotectiveNeuronal cells

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure to create compounds with desired properties for various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of 3-Chloro-2-ethoxypyridin-4-amine with structurally related compounds:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula (Inferred)
This compound Cl (3), -OCH₂CH₃ (2), -NH₂ (4) Amine, ether, chloro C₇H₉ClN₂O
4-Ethoxypyridin-2-amine -OCH₂CH₃ (4), -NH₂ (2) Amine, ether C₇H₁₀N₂O
3-Chloro-4-Iodopyridin-2-Amine Cl (3), I (4), -NH₂ (2) Amine, chloro, iodo C₅H₃ClIN₂
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Cl (2), -C≡C-Si(CH₃)₃ (3), -NH₂ (4) Amine, alkyne, silyl C₁₁H₁₆ClN₂Si

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro group in this compound may enhance electrophilic substitution reactivity compared to 4-Ethoxypyridin-2-amine, which lacks electron-withdrawing substituents .

Physical and Chemical Properties

Available data for analogs (Table 2):

Compound Name Appearance Boiling Point (°C) Density (g/cm³) Safety (Hazard Code)
3-Chloro-4-Iodopyridin-2-Amine Off-white to brown 308.9 2.139 Xi
4-Ethoxypyridin-2-amine Crystalline solid Not reported Not reported Not specified

Research Findings :

  • Crystallography : 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers via N–H⋯N interactions, stabilizing its crystal lattice . Similar intermolecular interactions are plausible in this compound, though chloro substitution may alter packing efficiency.
  • Thermal Stability: The high boiling point of 3-Chloro-4-Iodopyridin-2-Amine (308.9°C) suggests that halogenation increases thermal stability compared to non-halogenated analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Planning

The structural complexity of 3-chloro-2-ethoxypyridin-4-amine necessitates disassembly into simpler precursors. Retrosynthetically, the pyridine core can be derived from cyclization reactions or modified pre-functionalized pyridines. The ethoxy group at position 2 suggests nucleophilic aromatic substitution (SNAr) or alkoxylation of a halogenated precursor, while the chloro and amino groups at positions 3 and 4, respectively, imply sequential functionalization via chlorination and reduction.

Core Building Blocks and Precursor Selection

The synthesis may begin with 4-nitropyridine derivatives, as nitro groups serve as versatile intermediates for subsequent reduction to amines. Alternatively, Hantzsch-type cyclization could construct the pyridine ring with pre-installed substituents, though this approach demands precise control over regiochemistry.

Stepwise Synthetic Methodologies

Route 1: Sequential Functionalization of Pyridine Derivatives

Ethoxylation at Position 2

Starting with 2-chloro-4-nitropyridine, ethoxylation is achieved via SNAr using sodium ethoxide in ethanol. The reaction proceeds at 80–90°C for 4–6 hours, yielding 2-ethoxy-4-nitropyridine. The electron-withdrawing nitro group activates the ring for substitution, facilitating displacement of the chloro group.

Typical Conditions

  • Substrate : 2-Chloro-4-nitropyridine (1.0 equiv)
  • Reagent : Sodium ethoxide (2.5 equiv) in ethanol
  • Temperature : 80°C
  • Yield : 72–78%
Reduction of Nitro to Amine

Catalytic hydrogenation of 2-ethoxy-4-nitropyridine using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature affords 4-amino-2-ethoxypyridine. Alternatively, stoichiometric reduction with Fe/HCl achieves comparable results.

Optimized Parameters

  • Catalyst : 10% Pd/C (5 wt%)
  • Solvent : Ethanol
  • Time : 3–4 hours
  • Yield : 85–90%
Directed Chlorination at Position 3

Introducing chlorine at position 3 requires regioselective electrophilic substitution. Protecting the amine as an acetyl group (Ac₂O, pyridine) directs chlorination to the meta position. Treatment with Cl₂ gas in CCl₄ at 0–5°C for 2 hours yields 3-chloro-2-ethoxy-4-acetamidopyridine, which is hydrolyzed back to the amine using NaOH.

Chlorination Step

  • Substrate : 4-Acetamido-2-ethoxypyridine
  • Chlorinating Agent : Cl₂ gas (1.2 equiv)
  • Solvent : CCl₄
  • Temperature : 0–5°C
  • Yield : 65–70%

Route 2: Cyclocondensation Approach

Hantzsch-Type Pyridine Synthesis

A cyclocondensation reaction between ethyl acetoacetate (3.0 equiv) and malononitrile (1.0 equiv) in the presence of ammonium acetate forms 2-ethoxy-4-amino-3-cyanopyridine. Subsequent chlorination of the cyano group at position 3 using POCl₃/PCl₅ (10:1) at 115°C for 2 hours yields the target compound.

Key Cyclization Parameters

  • Catalyst : Piperidinium acetate (0.1 equiv)
  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Time : 24 hours
  • Yield : 60–65%

Industrial-Scale Production and Optimization

Continuous Flow Chlorination

Adopting continuous flow reactors for chlorination steps enhances scalability and safety. A mixture of POCl₃ and PCl₅ (10:1 molar ratio) in chlorobenzene achieves 95% conversion at 115°C with a residence time of 30 minutes. Automated temperature control minimizes side reactions, such as over-chlorination.

Solvent Recycling and Waste Management

Industrial processes recover excess POCl₃ via vacuum distillation (60–70°C, 10 mmHg), reducing raw material costs by 40%. Aqueous waste streams are neutralized with Ca(OH)₂ to precipitate phosphates, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.95 (q, J = 7.0 Hz, 2H, OCH₂), 6.45 (s, 1H, H-5), 8.10 (s, 1H, H-6).
  • IR (KBr): ν 3380 (N-H), 1605 (C=C), 1250 (C-O).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms ≥98.5% purity, with retention time = 4.2 minutes. Residual solvents (e.g., POCl₃) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Alternative Pathways

Regiochemical Control in Electrophilic Substitution

The amine group’s strong ortho/para-directing effects complicate chlorination at position 3. Solutions include:

  • Protection/Deprotection : Acetylation of the amine temporarily deactivates the ring, favoring meta-chlorination.
  • Directed Metalation : Using LiTMP (lithium tetramethylpiperidide) at -78°C directs deprotonation to position 3, followed by quenching with ClCO₂Et.

Competing Side Reactions

  • Over-Ethoxylation : Minimized by employing stoichiometric NaOEt and anhydrous conditions.
  • Ring Oxidation : Controlled by maintaining reaction temperatures below 100°C during chlorination.

Q & A

Q. Advanced

  • 2D NMR Techniques : Use NOESY to confirm spatial proximity between ethoxy and adjacent substituents .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to verify amine group assignments in complex spectra .

What experimental designs are suitable for evaluating the biological activity of this compound?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .
    • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy chain length) to identify critical pharmacophores .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation .
  • Light Sensitivity : Protect from UV exposure using amber glassware .
  • Purity Monitoring : Reanalyze via HPLC every 6 months to detect degradation .

How can computational tools aid in predicting the reactivity of this compound?

Q. Advanced

  • Reaction Pathway Prediction : Use machine learning platforms (e.g., LabMate.AI ) to simulate nucleophilic substitution or cross-coupling reactions .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Molecular Dynamics (MD) : Model solvent effects and transition states to predict reaction outcomes .

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